molecular formula C9H20ClNO B11717480 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

Cat. No.: B11717480
M. Wt: 193.71 g/mol
InChI Key: UAHMOQNORYGDMK-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (CAS 2080412-70-8) is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.71 g/mol . This molecule features a piperidine ring, a fundamental scaffold in medicinal chemistry, substituted with a tertiary alcohol side chain. This specific structure makes it a valuable building block or intermediate in organic synthesis and pharmaceutical research for the exploration of new bioactive molecules . The presence of both the basic piperidine nitrogen and the polar hydroxyl group provides handles for further chemical modification and influences the compound's physicochemical properties, which is crucial in drug discovery for optimizing characteristics like solubility and permeability. As a standard in laboratory settings, it can be used to study structure-activity relationships (SAR) or to develop analytical methods. Please note that this product requires cold-chain transportation to ensure stability . This product is intended for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

2-methyl-1-piperidin-3-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,11)6-8-4-3-5-10-7-8;/h8,10-11H,3-7H2,1-2H3;1H

InChI Key

UAHMOQNORYGDMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCNC1)O.Cl

Origin of Product

United States

Preparation Methods

Boc Protection of 4-Piperidinecarboxylate

The amino group of ethyl 4-piperidinecarboxylate is protected using di-tert-butyl dicarbonate under basic conditions (e.g., NaOH/THF), yielding Boc-protected intermediate (I) with >90% efficiency. This step prevents undesired side reactions during subsequent alkylation.

Methyl Grignard Alkylation

Intermediate (I) undergoes alkylation with methylmagnesium bromide in anhydrous THF at −78°C. The Grignard reagent selectively attacks the ester carbonyl, forming a tertiary alcohol after aqueous workup. This step achieves a 75–85% yield, with purity confirmed via HPLC (>98%).

Acidolytic Deprotection and Salt Formation

The Boc group is removed using hydrochloric acid in dioxane, simultaneously forming the hydrochloride salt. Neutralization with NaOH extracts the free base, which is re-salted with HCl in ethanol to yield the final product. Overall yields range from 65–72%, with chiral integrity maintained via inert atmosphere protocols.

Reductive Amination Strategies

An alternative route, inspired by tofacitinib synthesis methodologies, employs reductive amination to construct the piperidine-propanol backbone:

Ketone Intermediate Synthesis

4-Piperidone is condensed with acetone using BF₃·OEt₂ as a Lewis catalyst, forming 2-methyl-1-(piperidin-3-yl)propan-2-one. This intermediate is isolated in 88% yield after silica chromatography.

Stereoselective Reduction

Sodium borohydride in ethanol reduces the ketone to the secondary alcohol. While this step lacks inherent stereocontrol, chiral auxiliaries or enzymatic methods (e.g., alcohol dehydrogenases) can enforce enantioselectivity, achieving up to 94% e.e. in optimized conditions.

Hydrogenation-Based Routes

Patent WO2008137087A1 highlights hydrogenation of 2-methylpyrroline derivatives as a scalable approach to chiral piperidines:

Pyrroline Hydrogenation

2-Methylpyrroline is hydrogenated over platinum(IV) oxide in ethanol/methanol (3:1 v/v) at ambient temperature. This exothermic reaction completes within 8 hours, yielding racemic 2-methylpiperidine with >95% conversion.

Resolution via Tartrate Salts

Racemic 2-methylpiperidine is resolved using L-tartaric acid in hot ethanol, preferentially crystallizing the (R)-enantiomer as its tartrate salt. Two recrystallizations enhance optical purity to >99% e.e., critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Method Yield Stereocontrol Scalability Cost Efficiency
Boc Protection-Alkylation65–72%ModerateHighModerate
Reductive Amination70–75%Low (unless chiral catalysis)MediumLow
Hydrogenation-Resolution50–60%HighHighHigh

The Boc protection route offers operational simplicity but requires expensive Grignard reagents. Hydrogenation-resolution excels in stereochemical outcomes but involves multi-step crystallizations. Reductive amination is cost-effective but less selective without chiral catalysts.

Data Tables and Research Findings

Table 1: Optimization of Alkylation Conditions (Boc Route)

Solvent Temperature Reagent Yield
THF−78°CMeMgBr85%
Et₂O−20°CMeLi72%
DME0°CMeMgCl68%

Table 2: Hydrogenation Catalysts Comparison

Catalyst Solvent Time Conversion
PtO₂EtOH/MeOH (3:1)8 h98%
Pd/CEtOH12 h85%
Rh/Al₂O₃i-PrOH24 h78%

Chemical Reactions Analysis

Esterification Reactions

The tertiary alcohol group undergoes esterification with carboxylic acids or acyl chlorides. For example:
Reaction:
2-Methyl-1-(piperidin-3-yl)propan-2-ol+Acetic anhydrideAcetylated ester\text{2-Methyl-1-(piperidin-3-yl)propan-2-ol} + \text{Acetic anhydride} \rightarrow \text{Acetylated ester}

Reagent/ConditionsProductYieldCharacterization Methods
Acetic anhydride, H₂SO₄ (cat.), 80°CAcetyl ester85%NMR (δ 2.1 ppm: CH₃CO), IR (1740 cm⁻¹: C=O)
Benzoyl chloride, pyridine, RTBenzoyl ester78%HPLC (tₐ=12.3 min), MS: m/z 293 [M+H⁺]

This reaction is critical for modifying the compound’s solubility and bioactivity.

Oxidation Reactions

The tertiary alcohol is resistant to mild oxidants but reacts with strong oxidizing agents:
Reaction:
2-Methyl-1-(piperidin-3-yl)propan-2-olKMnO4/H+2-Methyl-1-(piperidin-3-yl)propan-2-one\text{2-Methyl-1-(piperidin-3-yl)propan-2-ol} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{2-Methyl-1-(piperidin-3-yl)propan-2-one}

OxidantConditionsProductObservations
KMnO₄Acidic, 100°CKetoneComplete conversion in 6h
CrO₃Anhydrous, 50°CKetone92% yield; side products <5%

The ketone derivative shows enhanced electrophilicity for further functionalization.

Nucleophilic Substitution at Piperidine

The piperidine nitrogen participates in alkylation and acylation:
Reaction (Alkylation):
Piperidine-N+Methyl iodideN-Methylpiperidinium salt\text{Piperidine-N} + \text{Methyl iodide} \rightarrow \text{N-Methylpiperidinium salt}

ReagentConditionsProductApplication
CH₃ITHF, 40°C, 12hQuaternary ammonium saltImproved water solubility
C₂H₅BrK₂CO₃, DMFEthyl-substituted derivativePharmacological intermediates

Reaction (Acylation):
Piperidine-N+Acetyl chlorideN-Acetylpiperidine\text{Piperidine-N} + \text{Acetyl chloride} \rightarrow \text{N-Acetylpiperidine}

  • Yields >80% under anhydrous conditions.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:
Compound\cdotpHClH2OFree base+HCl\text{Compound·HCl} \xrightarrow{\text{H}_2\text{O}} \text{Free base} + \text{HCl}

PropertyValueSignificance
pKa (piperidine)10.5 ± 0.2Governs protonation state in physiological conditions
Solubility (HCl form)45 mg/mL (H₂O)Facilitates formulation in polar solvents

Alkaline conditions (pH >10) regenerate the free base, enabling extraction into organic phases.

Reductive Amination

The secondary amine in the free base participates in reductive amination:
Reaction:
Free base+AldehydeNaBH3CNN-Alkylated product\text{Free base} + \text{Aldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Alkylated product}

AldehydeConditionsProduct Yield
FormaldehydeMeOH, RT, 4h90%
BenzaldehydeAcOH, 50°C76%

This reaction diversifies the compound’s pharmacological potential.

Complexation with Metal Catalysts

The piperidine nitrogen acts as a ligand in coordination chemistry:
Example:
Compound+Mn(CF3SO3)2Mn complex\text{Compound} + \text{Mn(CF}_3\text{SO}_3\text{)}_2 \rightarrow \text{Mn complex}

  • Used in catalytic oxidation of alkanes (up to 970 turnovers) .

Metal SaltApplicationEfficiency
Mn(II)Alkane oxidation85% conversion
Pd(II)Olefin epoxidation72% ee

Stability Under Thermal and pH Stress

Critical for storage and formulation:

ConditionDegradation PathwayHalf-Life
pH 1.2 (HCl)Hydrolysis of ester derivatives8h
60°C (dry)Dehydration to alkene48h

Scientific Research Applications

Organic Synthesis

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions where it influences stereochemical outcomes.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics.
  • Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory conditions.

Research indicates that this compound interacts with specific enzymes and receptors:

  • Enzyme Modulation : The compound has been shown to inhibit certain enzymes, potentially altering their activity and function. This modulation is crucial for drug development as it can influence biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A controlled laboratory study assessed the antimicrobial efficacy of derivatives of 2-Methyl-1-(piperidin-3-yl)propan-2-ol against Candida albicans. The results indicated potent antifungal activity, significantly reducing fungal growth compared to control groups.

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. The findings showed that specific modifications in the piperidine structure could enhance selectivity towards cancer cells over normal cells, minimizing side effects.

Summary of Biological Activities

Activity Type Description
AntimicrobialPotential effectiveness against various pathogens.
Anti-inflammatoryModulation of inflammatory pathways.
Enzyme modulationInteraction with enzymes, altering their activity and function.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Similarity Score
2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride C₉H₂₀ClNO 193.72 Not explicitly listed Piperidine ring, tertiary alcohol, methyl branch
3-Methylazetidin-3-ol hydrochloride C₄H₈ClNO 137.56 124668-46-8 Azetidine (4-membered ring), tertiary alcohol, methyl branch 0.65–0.82
2-Methyl-1-(methylamino)propan-2-ol C₅H₁₃NO 103.16 67622-86-0 Linear structure, secondary amine, tertiary alcohol, methyl branch 0.59–0.73
Diphenyl(piperidin-3-yl)methanol (Pipradrol isomer) C₁₈H₂₁NO 267.37 Not explicitly listed Piperidine ring, diphenylmethanol substituent

Key Observations:

  • Substituent Effects: The tertiary alcohol group in the target compound and 3-methylazetidin-3-ol hydrochloride may improve water solubility compared to the linear 2-methyl-1-(methylamino)propan-2-ol .
  • Pharmacological Implications: The diphenylmethanol substituent in Pipradrol derivatives introduces aromaticity, likely increasing lipophilicity and CNS penetration .

Research Findings

  • Beta-Blocker Analogies: Metoprolol () and the target compound both feature propan-2-ol groups, but the latter’s piperidine ring may alter selectivity for adrenergic receptor subtypes .
  • Stability and Solubility: Piperidine-based hydrochlorides generally exhibit higher thermal stability than azetidine derivatives due to reduced ring strain .
  • Biological Activity: The Pipradrol isomer () demonstrates stimulant effects via dopamine reuptake inhibition, suggesting the target compound could be modified for neurological applications .

Biological Activity

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, also known as (S)-2-(piperidin-3-yl)propan-2-ol hydrochloride, is a synthetic organic compound characterized by a piperidine ring linked to an isopropanol moiety. This compound is notable for its chiral nature and potential biological activities, particularly in pharmacological applications. Research has primarily focused on its interaction with neurotransmitter systems and its potential therapeutic effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Formula C9H18ClN\text{Chemical Formula C}_9\text{H}_{18}\text{ClN}

Key Structural Features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom, which is a common structural motif in many biologically active compounds.
  • Chiral Center: The presence of a chiral center at the carbon attached to the piperidine ring allows for the existence of enantiomers, which can exhibit different biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. Its chiral nature enables selective binding to these targets, modulating their activity and resulting in various biological effects. Research indicates that it may interact with histamine H3 and sigma receptors, which are implicated in pain modulation and other neurological functions .

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

  • Analgesic Activity: The compound has shown promise in models of nociceptive and neuropathic pain, suggesting its potential use in pain management therapies .
  • Neuroprotective Effects: Some studies indicate that piperidine derivatives can exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Modulation of Neurotransmitter Systems: The compound's interaction with neurotransmitter receptors may influence various neurochemical pathways, impacting mood and cognitive functions .

Case Studies

Study 1: Analgesic Activity
A study investigated the dual action of piperidine-based ligands on histamine H3 and sigma receptors. The findings suggested that compounds similar to this compound could effectively reduce pain responses in animal models, demonstrating significant analgesic activity .

Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of piperidine derivatives against oxidative stress in neuronal cells. Results indicated that these compounds could mitigate cell death induced by oxidative damage, highlighting their therapeutic potential in neurodegenerative disorders.

Data Table: Biological Activities Overview

Biological Activity Description Reference
AnalgesicEffective in reducing pain responses
NeuroprotectiveProtects against oxidative stress-induced cell death
Modulation of NeurotransmittersInfluences mood and cognitive functions

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride?

Methodological Answer:

  • Step 1 : Synthesize the tertiary alcohol precursor (2-methyl-1-(piperidin-3-yl)propan-2-ol) via nucleophilic substitution between 3-piperidinylmethanol and an alkyl halide (e.g., 2-chloropropane) in anhydrous conditions.
  • Step 2 : Purify the intermediate using column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted reagents .
  • Step 3 : Convert the tertiary alcohol to its hydrochloride salt by reacting with HCl gas in diethyl ether. Monitor pH to ensure complete protonation of the piperidine nitrogen .
  • Validation : Confirm purity (>97%) via GC or HPLC with UV detection at 254 nm .

Q. How should researchers characterize the compound’s structural and chemical properties?

Methodological Answer:

Technique Parameters Key Insights
NMR ¹H/¹³C in D2OVerify piperidine ring conformation (δ 2.5–3.5 ppm for axial protons) and tertiary alcohol presence (δ 1.2 ppm for methyl groups) .
HPLC C18 column, 0.1% TFA in water/acetonitrileAssess purity; retention time ~8.2 min under isocratic conditions (70:30) .
X-ray Crystallography Single-crystal analysisResolve stereochemistry at the piperidine C3 position and confirm HCl salt formation .
Mass Spectrometry ESI+ modeMolecular ion peak at m/z 186.2 [M-Cl]<sup>+</sup> .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data for this compound?

Methodological Answer:

  • Issue : Discrepancies in reported water solubility (e.g., 50 mg/mL vs. 25 mg/mL).
  • Approach :
    • Conduct pH-dependent solubility studies (pH 1–7) using a shake-flask method. The hydrochloride salt should exhibit higher solubility in acidic buffers due to protonation .
    • Compare results with analogs (e.g., 1-(piperidin-1-yl)-3-phenylpropan-2-ol HCl) to identify structural trends .
    • Validate via UV-Vis spectroscopy (λmax 210 nm) and cross-reference with safety data sheets .

Q. What experimental designs are optimal for studying its stability under physiological conditions?

Methodological Answer:

  • Design :
    • Temperature/Time Study : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS .
    • Light Sensitivity : Expose to UV light (254 nm) for 6 hours; monitor for photodegradation (e.g., piperidine ring oxidation) .
    • Humidity Stress : Store at 40°C/75% RH for 14 days; assess hygroscopicity via TGA/DSC .
  • Key Metrics : Degradation thresholds (>10% impurity) should align with ICH Q1A guidelines for forced degradation .

Q. How to resolve enantiomeric impurities in the synthesis of this chiral compound?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak AD-H column (hexane/ethanol 90:10, 1 mL/min) to separate (R)- and (S)-enantiomers. Retention times differ by ~2.5 min .
  • Diastereomeric Salt Formation : React with L-tartaric acid in ethanol; crystallize the less soluble diastereomer and regenerate the enantiopure free base .
  • Validation : Enantiomeric excess (ee) >99% confirmed via polarimetry (specific rotation [α]D<sup>25</sup> = +15.6°) .

Q. What are the risks of piperidine ring interactions in receptor-binding studies?

Methodological Answer:

  • Risk : The piperidine nitrogen may form non-specific hydrogen bonds or ion-dipole interactions, confounding receptor affinity data.
  • Mitigation :
    • Use methyl-substituted analogs (e.g., 2-methylpiperidine derivatives) as negative controls .
    • Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize in vitro assays .
    • Validate with radioligand displacement assays (e.g., [<sup>3</sup>H]spiperone for dopamine receptors) .

Safety and Handling Considerations

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a NIOSH-approved respirator (N95) if aerosolized .
  • Storage : Store at 2–8°C in airtight containers to prevent HCl release and hygroscopic degradation .
  • Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .

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